2'-O-methoxyethyl-ribocytidine: A Deep Dive into a Cornerstone of Antisense Technology
2'-O-methoxyethyl-ribocytidine: A Deep Dive into a Cornerstone of Antisense Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methoxyethyl-ribocytidine (2'-MOE-C) is a chemically modified nucleoside that has become a cornerstone in the development of antisense oligonucleotide (ASO) therapeutics. As a "second-generation" modification, it builds upon the foundational phosphorothioate (PS) backbone modification to impart superior properties to ASOs, including enhanced nuclease resistance, increased binding affinity to target RNA, and a favorable pharmacokinetic and safety profile.[1] This technical guide provides a comprehensive overview of 2'-MOE-C, detailing its physicochemical properties, its role in the mechanism of action of ASOs, relevant experimental protocols, and its impact on the field of nucleic acid therapeutics.
Core Properties of 2'-O-methoxyethyl-ribocytidine
The defining feature of 2'-MOE-C is the presence of a methoxyethyl group attached to the 2' position of the ribose sugar. This modification significantly alters the properties of the nucleoside and, by extension, the oligonucleotide into which it is incorporated.
Physicochemical Characteristics
2'-O-(2-Methoxyethyl)-cytidine is a cytidine derivative used as a building block for synthesizing cross-linking oligonucleotides.[2] It is also utilized as a texturizing agent in food products.[2][3] Key chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C12H19N3O6 | [3][4] |
| Molecular Weight | 301.3 g/mol | [3][4] |
| CAS Number | 223777-16-0 | [2][3] |
| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | [4] |
| Storage Temperature | -20°C | [3] |
Impact on Oligonucleotide Properties
The incorporation of 2'-MOE modifications into an oligonucleotide chain confers several advantageous properties that are critical for therapeutic applications. These properties are often evaluated in comparison to unmodified oligonucleotides and other modifications like 2'-O-methyl (2'-OMe) and Locked Nucleic Acid (LNA).
| Property | Description | Quantitative Data | References |
| Nuclease Resistance | The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. | 2'-MOE modified oligonucleotides exhibit a half-life of >72 hours in 10% fetal bovine serum. | [5] |
| Binding Affinity | The 2'-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA targets. This leads to the formation of more stable duplexes. | The melting temperature (Tm) of a duplex increases by approximately 0.9 to 1.6 °C for each 2'-MOE modification. | [6] |
| Pharmacokinetics | 2'-MOE modification, especially when combined with a phosphorothioate backbone, leads to favorable distribution to tissues like the liver and kidneys and a longer tissue half-life.[7] | 2'-MOE modified ASOs are metabolized slowly by endo- and exonucleases with minimal renal excretion of the parent drug (<1%-3%).[6] | [6][7] |
| Toxicity | 2'-MOE modifications generally exhibit a good safety profile.[1] For instance, 2'-MOE gapmers have a better safety profile than those with LNA modifications, which can be associated with hepatotoxicity.[6] | An analysis of over 2,600 human subjects treated with 16 different 2'-MOE ASOs showed no class-generic effect on platelet numbers.[3][8] | [1][3][6][8] |
Mechanism of Action in Antisense Oligonucleotides
2'-MOE-C is most commonly utilized in the "wings" of gapmer ASOs. This strategic placement is crucial for their primary mechanism of action: the RNase H-mediated degradation of target mRNA.
The Role of Gapmer Design
A gapmer ASO is a chimeric oligonucleotide consisting of a central "gap" of deoxynucleotides, which is flanked by "wings" of modified nucleosides, such as 2'-MOE.[9]
-
2'-MOE Wings: The wings, containing 2'-MOE-C and other 2'-MOE-modified nucleosides, provide nuclease resistance and high binding affinity to the target mRNA.[9]
-
DNA Gap: The central DNA gap is essential for recruiting and activating the cellular enzyme RNase H.[9]
RNase H-Mediated Cleavage Pathway
The primary mechanism by which 2'-MOE gapmer ASOs elicit their therapeutic effect is through the targeted degradation of mRNA via RNase H.
Caption: RNase H-mediated cleavage of target mRNA by a 2'-MOE gapmer ASO.
The process begins with the 2'-MOE gapmer ASO binding to its complementary target mRNA sequence. This hybridization event forms a DNA-RNA heteroduplex in the gap region, which is a substrate for RNase H.[4] RNase H then cleaves the RNA strand of the hybrid, leading to the degradation of the mRNA by cellular exonucleases.[4] This prevents the translation of the mRNA into protein, effectively silencing the target gene.
Experimental Protocols
Synthesis of 2'-O-methoxyethyl-ribocytidine Phosphoramidite
The synthesis of 2'-MOE-C phosphoramidite is a multi-step chemical process that is a prerequisite for its incorporation into oligonucleotides. While detailed, proprietary protocols exist, the general synthetic route is well-established.
A common approach involves the conversion of 2'-O-(2-methoxyethyl)uridine to its corresponding cytidine derivative.[2] This can be achieved through a process involving 4-nitrophenylation.[2] The synthesis of the 2'-O-methoxyethyl uridine precursor can be accomplished via a Lewis-acid-catalyzed ring opening of a protected 2,2'-anhydrouridine with 2-methoxyethanol. The resulting 2'-O-methoxyethyl uridine can then be converted to the cytidine analog. Subsequent protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group yields the final 2'-O-methoxyethyl-ribocytidine phosphoramidite, ready for use in solid-phase oligonucleotide synthesis.
Solid-Phase Synthesis of 2'-MOE Oligonucleotides
The incorporation of 2'-MOE-C into an oligonucleotide is achieved through automated solid-phase synthesis using the phosphoramidite method.[10]
Caption: General workflow for solid-phase synthesis of a 2'-MOE modified oligonucleotide.
The synthesis proceeds in a 3' to 5' direction on a solid support. Each cycle of nucleotide addition consists of four main steps:
-
Deblocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain.
-
Coupling: The 2'-MOE-C phosphoramidite (or another desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
This cycle is repeated until the desired sequence is synthesized.
Purification and Analysis of 2'-MOE Oligonucleotides
Following synthesis, the crude oligonucleotide is cleaved from the solid support and deprotected. Purification is then performed to isolate the full-length product from shorter failure sequences and other impurities.
High-Performance Liquid Chromatography (HPLC) is the most common method for purifying modified oligonucleotides.[5]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[2] The presence of the DMT group (if "DMT-on" synthesis is performed) or hydrophobic modifications like fluorescent dyes can significantly aid in the separation of the full-length product.[11]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups, providing good resolution for shorter oligonucleotides.[11]
After purification, the identity and purity of the 2'-MOE oligonucleotide are typically confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.
Conclusion
2'-O-methoxyethyl-ribocytidine has proven to be a highly valuable modification in the field of antisense technology. Its ability to confer enhanced nuclease resistance, increased binding affinity, and favorable pharmacokinetic properties has been instrumental in the development of several approved ASO drugs. The well-established synthetic and purification protocols for incorporating 2'-MOE-C into oligonucleotides have made it a reliable and widely used tool for researchers and drug developers. As the field of nucleic acid therapeutics continues to evolve, the foundational role of 2'-MOE modifications is likely to persist, providing a robust platform for the creation of next-generation gene-silencing therapies.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. SYNTHESIS OF 2′-O-PHOTOCAGED RIBONUCLEOSIDE PHOSPHORAMIDITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. labcluster.com [labcluster.com]
